molecular formula C10H16ClN3 B2489326 N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride CAS No. 2225144-65-8

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride

Cat. No. B2489326
CAS RN: 2225144-65-8
M. Wt: 213.71
InChI Key: IPUGHFSLFBUXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine derivatives involves several steps, including condensation, elimination, addition, and protection/deprotection of amino groups. A noteworthy example includes the preparation of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate from 5,7-dimethyl-1,8-naphthyridine-2-amine, CuCl2·2H2O, and concentrated hydrochloric acid, demonstrating the compound's versatility in forming complex salts and coordination compounds (Jin et al., 2007).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine and its derivatives has been elucidated using various analytical techniques, including X-ray diffraction. These studies reveal the compound's ability to form stable hydrogen-bonded supramolecular networks, especially in the presence of carboxylic acids, highlighting its potential in creating diverse organic salts and coordination complexes with unique structural motifs (Jin et al., 2011).

Chemical Reactions and Properties

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine participates in a variety of chemical reactions, including proton transfer and nucleophilic substitution, leading to the formation of a range of organic salts and supramolecular assemblies. The compound's reactivity with different amines under various conditions highlights its versatility in synthetic chemistry, facilitating the generation of novel organic compounds with potential applications in material science and molecular engineering (Sirakanyan et al., 2014).

Scientific Research Applications

Supramolecular Salts Formation and Intermolecular Interactions

Research has demonstrated that 5,7-dimethyl-1,8-naphthyridine-2-amine can form crystalline solids with acids through a variety of non-covalent bonds, including classical hydrogen bonds. The formation of these supramolecular salts is directed by the protonation of the nitrogen atoms in the naphthyridine ring, resulting in diverse 3D structures due to the synergy of classical hydrogen bonds and other extensive intermolecular interactions (Dong et al., 2018).

Crystal Structures and Hydrogen Bonded Networks

The crystal structures and hydrogen bonding networks of these supramolecular salts have been extensively characterized, revealing complex patterns of N-H⋯O and O-H⋯O hydrogen bonds between acid and base components. These structures showcase the role of 5,7-dimethyl-1,8-naphthyridine-2-amine in binding with carboxylic acid derivatives, leading to the formation of stable 3D frameworks (Jin et al., 2011).

Structural Characterization and Photoluminescent Properties

The compound's derivatives have also been explored for their structural and photoluminescent properties. For instance, the synthesis and structural characterization of complexes involving 5,7-dimethyl-1,8-naphthyridine-2-amine have led to findings on their luminescent behavior, providing insights into potential applications in material science and photoluminescent materials research (Zuo et al., 2003).

Anion Recognition and Sensing Applications

Furthermore, derivatives of 5,7-dimethyl-1,8-naphthyridine-2-amine have been investigated for their anion recognition capabilities. Specific derivatives have shown potential as sensors for fluoride ions, indicating applications in environmental monitoring and analytical chemistry. This research highlights the compound's utility in developing chemical sensors based on hydrogen-bonding interactions and specific anion recognition (Chahal et al., 2018).

properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-13(2)10-9-4-5-11-7-8(9)3-6-12-10;/h3,6,11H,4-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUGHFSLFBUXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.